4-((4-(Allyloxy)phenyl)sulfonyl)phenol 4-((4-(Allyloxy)phenyl)sulfonyl)phenol
Brand Name: Vulcanchem
CAS No.: 97042-18-7
VCID: VC21205276
InChI: InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2
SMILES: C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Molecular Formula: C15H14O4S
Molecular Weight: 290.3 g/mol

4-((4-(Allyloxy)phenyl)sulfonyl)phenol

CAS No.: 97042-18-7

Cat. No.: VC21205276

Molecular Formula: C15H14O4S

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

4-((4-(Allyloxy)phenyl)sulfonyl)phenol - 97042-18-7

Specification

CAS No. 97042-18-7
Molecular Formula C15H14O4S
Molecular Weight 290.3 g/mol
IUPAC Name 4-(4-prop-2-enoxyphenyl)sulfonylphenol
Standard InChI InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2
Standard InChI Key FKZIDBGIZLBDDF-UHFFFAOYSA-N
SMILES C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Canonical SMILES C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Characteristics

4-((4-(Allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound featuring a diphenyl sulfone backbone with an allyloxy substituent on one phenyl ring and a hydroxyl group on the other. The compound belongs to the class of phenolic sulfones, which are known for their thermal stability and functional versatility in various chemical applications .

The compound is known by several synonyms in the chemical literature and industry, including:

  • 4-Allyloxy-4'-hydroxydiphenylsulfone

  • 4-Hydroxy-4'-allyloxy Diphenyl Sulfone

  • 4'-Allyloxyphenylsulfonyl-4-phenol

  • BIS-MAE

  • BPS-MAE

  • Bis(4-hydroxyphenyl)sulfone Monoallyl Ether

  • 4-[[4-(2-propenyloxy)phenyl]sulfonyl]phenol

Chemical Identification Parameters

The compound's essential identification parameters are summarized in the following table:

ParameterValue
Chemical name4-((4-(Allyloxy)phenyl)sulfonyl)phenol
CAS Number97042-18-7
Molecular formulaC15H14O4S
Molecular weight290.33 g/mol
EINECS479-880-7
InChIInChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2
SMILESC1(O)=CC=C(S(C2=CC=C(OCC=C)C=C2)(=O)=O)C=C1

The molecular structure features a central sulfone group (-SO2-) connecting two phenyl rings, with an allyloxy group (H2C=CH-CH2-O-) attached to one ring and a hydroxyl group (-OH) on the other. This structure gives the compound its characteristic chemical reactivity and physical properties .

Physical and Chemical Properties

Understanding the physicochemical properties of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is essential for its industrial application and handling. These properties determine its behavior in various formulations and processing conditions.

Physical Properties

The compound presents as an off-white solid at room temperature with specific physical characteristics that influence its handling and application methods .

PropertyValue
AppearanceOff-White to White Solid
Melting Point168-170°C
Boiling Point495.8±35.0°C (Predicted)
Density1.271±0.06 g/cm³ (Predicted)
Vapor Pressure0 Pa at 25°C
LogP2.12 at 20°C
Water Solubility5.95 mg/L at 20°C
pKa7.23±0.15 (Predicted)

The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding from the phenolic hydroxyl group. The compound's limited water solubility (5.95 mg/L) classifies it as poorly soluble in aqueous media, which has implications for its environmental fate and processing methods .

Solubility Profile

4-((4-(Allyloxy)phenyl)sulfonyl)phenol demonstrates selective solubility in organic solvents, which is important for its industrial applications and processing:

  • Chloroform: Slightly soluble (enhanced with heating)

  • DMSO: Slightly soluble

  • Methanol: Slightly soluble

This solubility profile indicates that the compound is more compatible with organic processing environments than aqueous systems, guiding its formulation in industrial applications.

Industrial Applications and Uses

4-((4-(Allyloxy)phenyl)sulfonyl)phenol has found specific niche applications in industrial sectors, particularly in polymer science and thermal paper technology.

Flame Retardation in Polymer Systems

The primary industrial application of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is as an additive to enhance flame retardation in unsaturated polyester resins (FR-UPR). The compound's structure, featuring both a sulfone group and a phenolic hydroxyl group, contributes to its flame-retardant properties .

Research by Dai et al. (2012) published in Industrial & Engineering Chemistry Research examined the compound's effectiveness in flame retardation applications, demonstrating its utility in improving the fire safety of polymer materials. The allyloxy group likely enables the compound to participate in copolymerization reactions with unsaturated polyester matrices, ensuring good compatibility and permanence of the flame-retardant effect .

Thermal Paper Technology

Beyond flame retardation, 4-((4-(Allyloxy)phenyl)sulfonyl)phenol serves as a color developer for thermal paper. In this application, the compound's phenolic structure plays a critical role in the color-forming reaction with leuco dyes when heat is applied to thermal paper .

The phenolic hydroxyl group can interact with colorless dye precursors (leuco dyes) through acid-base interactions, leading to the development of color when thermal energy is supplied. This mechanism is fundamental to the functioning of receipt papers, labels, and other thermal printing applications.

Synthesis and Related Research

The synthesis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol typically involves the selective allylation of 4,4'-sulfonyldiphenol (bisphenol S) at one of the hydroxyl groups.

Research Developments

Research by Dai et al. (2012) in Industrial & Engineering Chemistry Research (volume 51, page 15918) represents a significant contribution to understanding the applications of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol, particularly in the context of flame-retardant polymer compositions .

The compound's structure, featuring both an allyl group and a phenolic hydroxyl, makes it particularly interesting for researchers developing reactive flame retardants that can be covalently incorporated into polymer matrices rather than serving as additives. This approach potentially reduces issues such as flame retardant leaching and migration that occur with simple additive systems.

Future Research Directions

Current literature suggests several promising directions for future research involving 4-((4-(Allyloxy)phenyl)sulfonyl)phenol:

  • Development of novel copolymers incorporating the compound as a reactive flame retardant

  • Investigation of structure-property relationships to optimize flame retardation efficiency

  • Exploration of potential applications beyond flame retardation and thermal paper development

  • Assessment of environmental fate and ecotoxicological impact

These research directions would enhance understanding of the compound's utility and guide responsible industrial application.

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